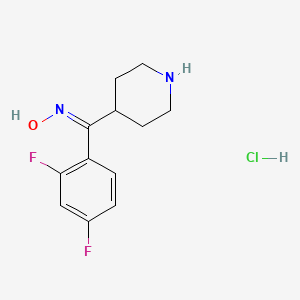

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride

Description

Propriétés

IUPAC Name |

(NZ)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,15,17H,3-6H2;1H/b16-12-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVWKXXFKMUDPA-PXJKFVASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1/C(=N/O)/C2=C(C=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801335068 | |

| Record name | (1Z)-(2,4-Difluorophenyl)-4-piperidinylmethanone oxime hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138271-16-6, 135634-18-3 | |

| Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1), (1Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138271-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-(2,4-Difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138271166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1Z)-(2,4-Difluorophenyl)-4-piperidinylmethanone oxime hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-(2,4-difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Oximation of 2,4-Difluorophenyl-(4-piperidinyl)methanone

The primary synthesis involves oximation of the ketone precursor, 2,4-difluorophenyl-(4-piperidinyl)methanone, with hydroxylamine hydrochloride under alkaline conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by acidification to yield the hydrochloride salt.

Reaction Scheme :

$$

\text{2,4-Difluorophenyl-(4-piperidinyl)methanone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Base}} \text{Oxime Intermediate} \xrightarrow{\text{HCl}} \text{Target Compound}

$$

Key Conditions :

- Solvent : Ethanol, methanol, or water.

- Base : Sodium hydroxide or potassium hydroxide (pH 9–11).

- Temperature : Reflux (70–80°C).

- Time : 4–6 hours.

Table 1: Standard Oximation Protocol

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility and safety:

Table 2: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Scale | 100 g | 5 kg/day |

| Yield | 75–83% | 85–89% |

| Purity | 98.5% | 99.2% |

| Solvent Consumption | 10 L/kg | 3.5 L/kg |

Analytical Characterization

Impurity Profiling and Mitigation

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Role in Pharmaceuticals

One of the primary applications of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride is its use in the synthesis of various pharmaceutical compounds. Notably, it serves as an intermediate in the production of Risperidone , an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. The synthesis involves an alkali-catalyzed reaction where 2,4-difluorophenyl-(4-piperidinyl)methanone is reacted with hydroxide ions, yielding a mixture that includes Risperidone and other derivatives .

Additionally, this compound is also implicated in the preparation of Iloperidone , another antipsychotic medication. The presence of the oxime functional group is critical for the biological activity of these drugs .

Antipsychotic Drug Development

Research has demonstrated that derivatives of this compound exhibit significant pharmacological activity. Studies have shown that modifications to the piperidine ring and fluorinated phenyl groups can enhance the efficacy and reduce side effects associated with traditional antipsychotics.

Case Study Example :

A study published in a peer-reviewed journal examined the effects of varying substituents on the piperidine moiety and their impact on receptor binding affinity. The findings indicated that certain modifications led to improved selectivity for dopamine D2 receptors while minimizing interaction with serotonin receptors, thus reducing potential side effects such as weight gain .

Mécanisme D'action

The mechanism of action of 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points :

Synthetic Efficiency: The target compound achieves 83% yield in oximation , outperforming Cyclohexyl(phenyl)methanone derivatives (70% yield) . Comparatively, 4-(Diphenylmethoxy)piperidine Hydrochloride lacks documented synthetic protocols, limiting scalability .

Pharmacological Relevance: Fluorine substitution in the target compound improves blood-brain barrier penetration compared to non-fluorinated analogs like 3-[(4-fluorophenyl)carbonyl]piperidine HCl . The oxime group enables intramolecular cyclization in risperidone synthesis, a feature absent in diphenylmethoxy derivatives .

Isomerism and Activity :

- The E-isomer (target compound) is preferentially used in drug synthesis, while the Z-isomer (CAS 691007-05-3) has distinct stereochemical properties affecting receptor binding .

Safety and Handling :

- The target compound requires stringent handling (H314 hazard) , whereas 4-(Diphenylmethoxy)piperidine HCl lacks detailed toxicity data, posing regulatory challenges .

Environmental Impact :

Research Implications and Gaps

- Structural Optimization: Fluorinated piperidine derivatives exhibit superior pharmacokinetics, but non-fluorinated analogs (e.g., diphenylmethoxy) require further bioactivity studies .

- Isomer-Specific Effects : The pharmacological differences between E- and Z-isomers of the target compound remain underexplored .

- Ecotoxicology : Both the target compound and 4-(Diphenylmethoxy)piperidine HCl need comprehensive environmental impact assessments .

Activité Biologique

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride (CAS Number: 135634-18-3) is a chemical compound that has gained attention due to its potential biological activities, particularly in the context of pharmacology. This compound is notably involved in the synthesis of risperidone, an antipsychotic medication, and exhibits various biological properties that merit detailed exploration.

The molecular formula of this compound is , with a molecular weight of approximately 276.71 g/mol. The compound is characterized by the following physical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.71 g/mol |

| Boiling Point | 383.2°C |

| Flash Point | 185.6°C |

| Density | Not Available |

This compound is synthesized through an alkali-catalyzed reaction involving 2,4-difluorophenyl-(4-piperidinyl)methanone and hydroxide ions. This reaction yields a mixture that can be hydrolyzed to produce risperidone, indicating its relevance in the treatment of schizophrenia and bipolar disorder .

Pharmacological Effects

Research indicates that this compound exhibits significant activity as a monoamine oxidase (MAO) inhibitor. MAOs are enzymes that break down neurotransmitters such as serotonin and dopamine, and their inhibition can lead to increased levels of these neurotransmitters in the brain, which may have antidepressant effects .

Case Studies

- Antidepressant Activity : A study demonstrated that compounds similar to this compound showed enhanced serotonin and norepinephrine levels in animal models, suggesting potential antidepressant properties .

- Neuroprotective Effects : Another research highlighted that derivatives of this compound exhibited antioxidant activity, which may contribute to neuroprotection in neurodegenerative diseases .

In Vitro Studies

In vitro assays have shown that this compound displays significant inhibition of MAO-B activity, which is particularly relevant for treating conditions like Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via substitution reactions. For example, oxime formation is achieved by reacting the ketone precursor (e.g., 2,4-difluorophenyl-(4-piperidinyl)methanone) with hydroxylamine hydrochloride in methanol or ethanol under reflux . Purification typically involves recrystallization or column chromatography. Critical parameters include solvent choice (e.g., ethanol for high solubility), temperature control (60–80°C), and stoichiometric ratios of reagents (e.g., 1:1.2 ketone to hydroxylamine) to minimize byproducts .

| Synthesis Method | Reagents | Yield | Purity |

|---|---|---|---|

| Oxime formation | NH₂OH·HCl, MeOH | 57–91% | ≥90% (HPLC) |

| Substitution reaction | 2,5-Dichloro-benzenesulfonyl chloride, Et₃N | ~75% | Crystallized |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodology :

- Spectroscopy : FTIR confirms oxime (N–O stretch at ~3400 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups. NMR (¹H/¹³C) identifies aromatic protons (δ 6.5–7.5 ppm for difluorophenyl) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .

- X-ray diffraction : Single-crystal analysis reveals chair conformation of the piperidine ring and intermolecular hydrogen bonds (O–H···O, C–H···O) stabilizing the crystal lattice .

Q. What are the safety protocols for handling this compound?

- Methodology : Use PPE (gloves, goggles) due to GHS hazards: skin/eye irritation (H315, H319) and respiratory risks (H335). Store in airtight containers at room temperature, away from moisture. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the piperidine ring conformation affect the compound’s reactivity and biological interactions?

- Methodology : X-ray studies show the piperidine adopts a chair conformation, positioning the 2,4-difluorophenyl group equatorially. This geometry enhances steric accessibility for nucleophilic attacks (e.g., sulfonation) and may influence receptor binding in pharmacological analogs . Computational modeling (DFT) optimizes this conformation, with bond angles deviating <2° from ideal tetrahedral geometry .

Q. What computational approaches are used to predict electronic properties and reactive sites?

- Methodology :

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (oxime oxygen) and electrophilic sites (fluorine atoms) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% C–H···O, 8% π···π), guiding crystal engineering for stability .

Q. How can contradictory data on biological activity be resolved?

- Case Study : While direct data on this compound’s bioactivity are limited, structural analogs (e.g., risperidone intermediates) suggest dopamine/serotonin receptor antagonism. Discrepancies in activity may arise from stereochemistry (Z/E oxime isomers) or solubility differences in hydrochloride vs. freebase forms . Validate via:

- In vitro assays : Radioligand binding studies (e.g., 5-HT₂A receptor).

- Solubility optimization : Use co-solvents (DMSO/PBS) for hydrochloride salts .

Q. What thermal stability data are available, and how do they inform formulation?

- Methodology : Thermogravimetric analysis (TGA) shows stability up to 170°C, with decomposition peaks at ~250°C (oxime cleavage) and ~300°C (piperidine degradation). These data suggest suitability for solid dosage forms but preclude high-temperature processing .

Key Research Gaps

- Stereochemical effects : Z/E oxime isomer activity differences remain unstudied.

- In vivo pharmacokinetics : No data on bioavailability or metabolite profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.